5-bromo-N-[(4-chlorophenyl)methyl]pyridin-2-amine
Overview
Description
5-bromo-N-[(4-chlorophenyl)methyl]pyridin-2-amine is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of a bromine atom at the 5th position, a chlorophenylmethyl group at the nitrogen atom, and an amine group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(4-chlorophenyl)methyl]pyridin-2-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a brominated pyridine derivative with a chlorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a temperature range of 80-100°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(4-chlorophenyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
5-bromo-N-[(4-chlorophenyl)methyl]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(4-chlorophenyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved in its action can include signal transduction pathways that regulate cellular processes like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloropyridine: Similar in structure but lacks the chlorophenylmethyl group.
N-[(4-chlorophenyl)methyl]pyridin-2-amine: Similar but without the bromine atom at the 5th position.
5-bromo-N-[(4-methylphenyl)methyl]pyridin-2-amine: Similar but with a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
5-bromo-N-[(4-chlorophenyl)methyl]pyridin-2-amine is unique due to the combination of the bromine atom, chlorophenylmethyl group, and amine group on the pyridine ring
Properties
IUPAC Name |
5-bromo-N-[(4-chlorophenyl)methyl]pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2/c13-10-3-6-12(16-8-10)15-7-9-1-4-11(14)5-2-9/h1-6,8H,7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCBSMCLARCHTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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